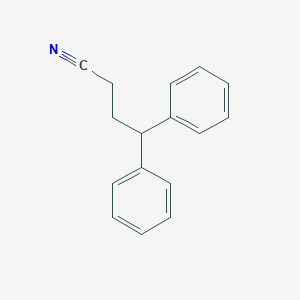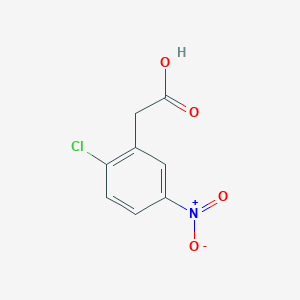
2-(2-Chloro-5-nitrophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-Chloro-5-nitrophenyl)acetic acid (CNPA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CNPA is a nitroaromatic compound that can be synthesized using various methods.
科学的研究の応用
2-(2-Chloro-5-nitrophenyl)acetic acid has been used in various scientific research applications, including as a probe for studying enzyme activity and protein-ligand interactions. 2-(2-Chloro-5-nitrophenyl)acetic acid can also be used as a fluorescent probe for monitoring pH changes in biological systems. Additionally, 2-(2-Chloro-5-nitrophenyl)acetic acid has been used as a precursor for the synthesis of other compounds with potential biological activities.
作用機序
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)acetic acid is not fully understood. However, it is known that 2-(2-Chloro-5-nitrophenyl)acetic acid can undergo reduction to form a hydroxylamine intermediate, which can then react with thiol-containing proteins to form adducts. This reaction can lead to changes in protein function and activity.
生化学的および生理学的効果
2-(2-Chloro-5-nitrophenyl)acetic acid has been shown to have various biochemical and physiological effects. For example, 2-(2-Chloro-5-nitrophenyl)acetic acid can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(2-Chloro-5-nitrophenyl)acetic acid has also been shown to induce oxidative stress and DNA damage in cells.
実験室実験の利点と制限
One advantage of using 2-(2-Chloro-5-nitrophenyl)acetic acid in lab experiments is its ability to act as a fluorescent probe for monitoring pH changes. Additionally, 2-(2-Chloro-5-nitrophenyl)acetic acid can be used as a precursor for the synthesis of other compounds with potential biological activities. However, one limitation of using 2-(2-Chloro-5-nitrophenyl)acetic acid is its potential toxicity and mutagenicity, which can affect the results of experiments.
将来の方向性
There are several future directions for the use of 2-(2-Chloro-5-nitrophenyl)acetic acid in scientific research. One direction is the development of more selective probes for studying specific enzymes and proteins. Another direction is the synthesis of 2-(2-Chloro-5-nitrophenyl)acetic acid derivatives with improved biological activities and reduced toxicity. Additionally, the use of 2-(2-Chloro-5-nitrophenyl)acetic acid in drug discovery and development is an area of future research.
In conclusion, 2-(2-Chloro-5-nitrophenyl)acetic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-Chloro-5-nitrophenyl)acetic acid in scientific research.
特性
CAS番号 |
37777-70-1 |
|---|---|
製品名 |
2-(2-Chloro-5-nitrophenyl)acetic acid |
分子式 |
C8H6ClNO4 |
分子量 |
215.59 g/mol |
IUPAC名 |
2-(2-chloro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChIキー |
KNCGDIHMXCSJDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

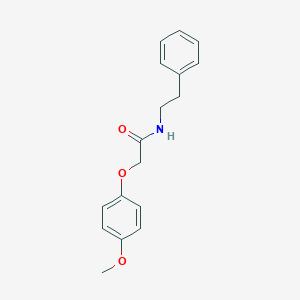
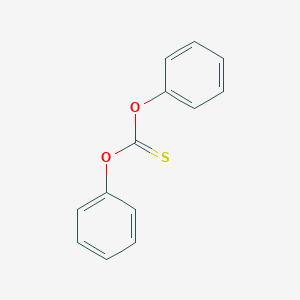
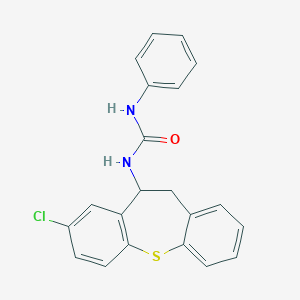
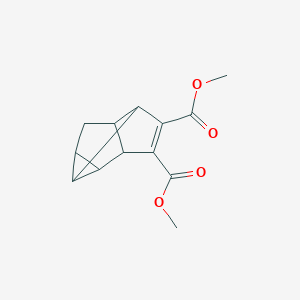
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
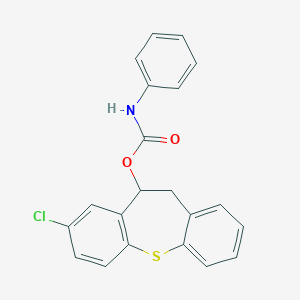
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
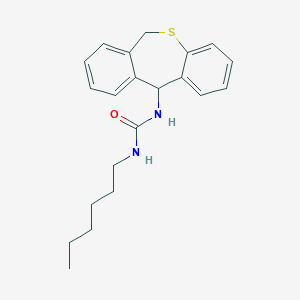
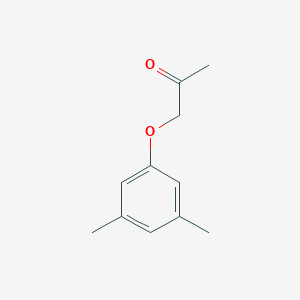
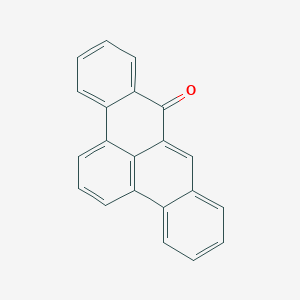
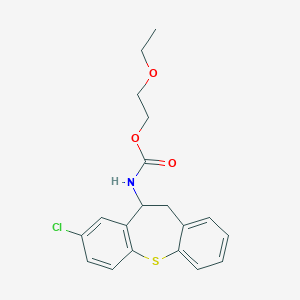
![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)
